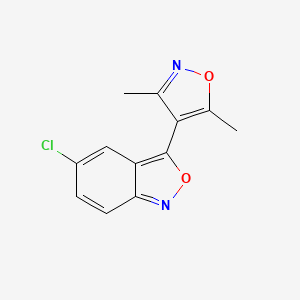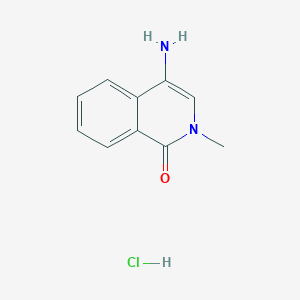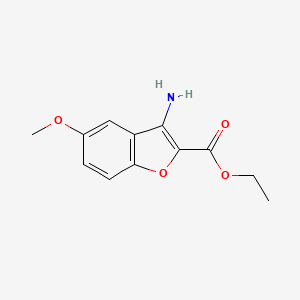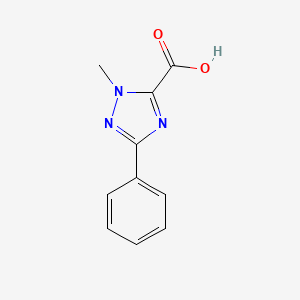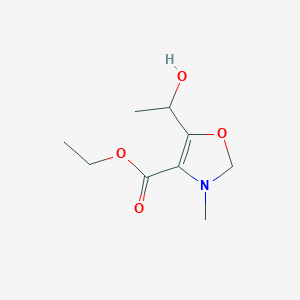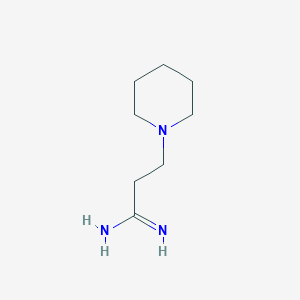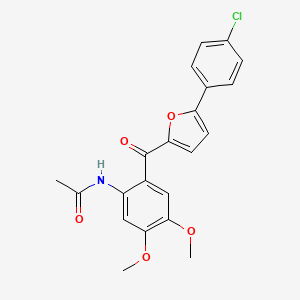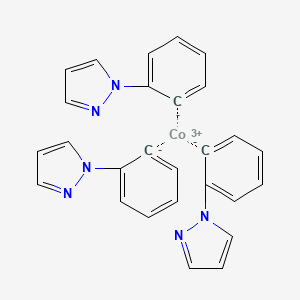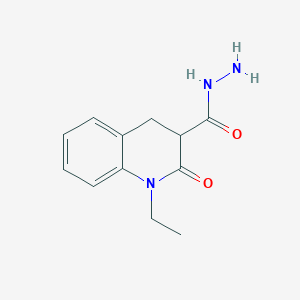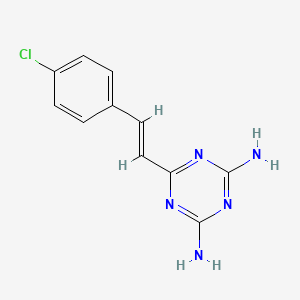
6-(4-Carboxy-2-methylphenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Carboxy-2-methylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . This compound is known for its unique structure, which includes a nicotinic acid moiety substituted with a carboxy-2-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Carboxy-2-methylphenyl)nicotinic acid typically involves the reaction of nicotinic acid with 4-carboxy-2-methylphenyl derivatives under specific conditions. One common method involves the use of a coupling reaction, where the nicotinic acid is reacted with a halogenated derivative of 4-carboxy-2-methylphenyl in the presence of a base and a coupling agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key to achieving optimal results in industrial production .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(4-Carboxy-2-methylphenyl)nicotinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid (AlCl3) oder Eisen(III)-chlorid (FeCl3).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Chinone entstehen, während bei der Reduktion Alkohole entstehen können. Substitutionsreaktionen können zu einer Vielzahl substituierter aromatischer Verbindungen führen .
4. Wissenschaftliche Forschungsanwendungen
6-(4-Carboxy-2-methylphenyl)nicotinsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Sie wird als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und antioxidative Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, beispielsweise bei der Behandlung bestimmter Krankheiten.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(4-Carboxy-2-methylphenyl)nicotinsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität von Enzymen hemmen, die an Entzündungswegen beteiligt sind, wodurch entzündungshemmende Wirkungen erzielt werden .
Wissenschaftliche Forschungsanwendungen
6-(4-Carboxy-2-methylphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 6-(4-Carboxy-2-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-(4’-Carboxylphenyl)picolinsäure
- 6-(4-Pyridyl)terephthalsäure
- 6-(4-Carboxy-3-methylphenyl)nicotinsäure
Einzigartigkeit
6-(4-Carboxy-2-methylphenyl)nicotinsäure ist aufgrund ihres spezifischen Substitutionsschemas am Nicotinsäureanteil einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, wodurch sie für verschiedene Forschungsanwendungen wertvoll ist. Im Vergleich zu ähnlichen Verbindungen kann sie unterschiedliche Reaktivität und biologische Aktivitäten aufweisen, was ihr Potenzial als vielseitiges Forschungswerkzeug unterstreicht .
Eigenschaften
Molekularformel |
C14H11NO4 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
6-(4-carboxy-2-methylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(7-15-12)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
UUJHOUGTAPVDRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)
